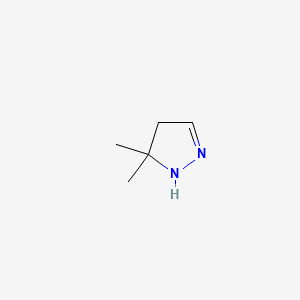

1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-

Description

Significance of the 4,5-Dihydro-1H-Pyrazole Scaffold in Heterocyclic Chemistry

The 4,5-dihydro-1H-pyrazole is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and one endocyclic double bond. tandfonline.comnih.gov This structural motif is not merely a synthetic curiosity but is a core component in numerous compounds exhibiting a wide spectrum of biological activities. researchgate.net The versatility of the pyrazoline scaffold stems from several key features:

Synthetic Accessibility: One of the most common and efficient methods for synthesizing the 4,5-dihydro-1H-pyrazole ring is the cyclocondensation reaction between an α,β-unsaturated aldehyde or ketone and a hydrazine (B178648) derivative. scispace.com This method allows for a high degree of structural diversity, as various substituents can be introduced on the pyrazoline ring by choosing the appropriate starting materials.

Chemical Reactivity: The pyrazoline ring is an electron-rich system that can undergo various chemical transformations. tandfonline.com It can be oxidized to the corresponding pyrazole (B372694) or reduced to a pyrazolidine. tandfonline.com The presence of the nitrogen atoms also allows for functionalization, particularly at the N1 position, which has been shown to be crucial for modulating biological activity. tandfonline.com

Biological Importance: The pyrazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives of 4,5-dihydro-1H-pyrazole have been reported to possess a remarkable range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, antitumor, anticonvulsant, and antidepressant activities. tandfonline.comscispace.com For instance, the well-known anti-inflammatory drug Celecoxib contains a pyrazole ring, highlighting the therapeutic potential of this heterocyclic family.

The structural features of the pyrazoline ring, particularly the non-planar conformation of the five-membered ring, play a crucial role in its biological activity. The substituents on the ring can be oriented in specific spatial arrangements, allowing for precise interactions with biological macromolecules.

| Biological Activity | Significance |

|---|---|

| Antimicrobial | Derivatives have shown activity against a range of bacteria and fungi. scispace.com |

| Anti-inflammatory | Many pyrazoline derivatives act as inhibitors of cyclooxygenase (COX) enzymes. tandfonline.com |

| Anticancer | Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. researchgate.net |

| Anticonvulsant | The scaffold is being explored for the development of new treatments for epilepsy. tandfonline.com |

| Antidepressant | Certain pyrazolines have shown potential as monoamine oxidase (MAO) inhibitors. tandfonline.com |

Scope and Academic Relevance of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- within its Class

While a vast body of research exists for substituted 4,5-dihydro-1H-pyrazoles, the specific compound 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- represents a fundamental, minimally substituted member of this class. Its academic relevance lies in its role as a model compound for understanding the basic chemical and physical properties of the pyrazoline ring system without the electronic or steric influence of complex substituents.

Synthesis and Properties:

The synthesis of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- can be achieved through the reaction of mesityl oxide (4-methyl-3-penten-2-one) with hydrazine. rsc.orgwikipedia.org This reaction is a classic example of the cyclocondensation method used to form pyrazolines.

Detailed experimental data for this specific compound is limited in the available literature. However, based on the general properties of pyrazolines, it is expected to be a colorless liquid. tandfonline.com

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀N₂ |

| Molecular Weight | 98.15 g/mol |

| CAS Number | 4320-85-8 |

Spectroscopic Characterization:

The structural elucidation of pyrazoline derivatives heavily relies on spectroscopic techniques such as NMR, IR, and mass spectrometry. For 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-, the expected spectroscopic features would include:

¹H NMR: Signals corresponding to the two methyl groups at the C5 position, the methylene (B1212753) protons at the C4 position, and a proton at the C3 position. The N-H proton would likely appear as a broad signal.

¹³C NMR: Resonances for the three distinct carbon atoms of the pyrazoline ring, as well as the carbons of the two methyl groups. researchgate.netnih.gov

IR Spectroscopy: Characteristic absorption bands for N-H stretching, C-H stretching of the alkyl groups, and the C=N stretching of the imine functionality within the ring. derpharmachemica.comresearchgate.net

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for the pyrazoline ring.

While specific, experimentally verified spectra for 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- are not widely published, the general spectral characteristics of the pyrazoline class are well-documented. scispace.comresearchgate.netnist.gov

| Spectroscopic Technique | Expected Features for a 4,5-dihydro-1H-pyrazole |

|---|---|

| ¹H NMR | Signals for protons on the heterocyclic ring, typically with characteristic splitting patterns for the C4 and C5 protons. |

| ¹³C NMR | Resonances for the C3, C4, and C5 carbons of the pyrazoline ring, with the C3 carbon (imine) appearing further downfield. researchgate.netnih.gov |

| IR | N-H stretching (~3200-3400 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹), and C-N stretching. derpharmachemica.comresearchgate.net |

| Mass Spectrometry | A molecular ion peak and fragmentation patterns often involving the loss of nitrogen or cleavage of the ring. |

The academic relevance of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- is primarily as a foundational structure. It serves as a starting point for the synthesis of more complex derivatives and as a reference compound in spectroscopic and computational studies of the pyrazoline family. Its simple structure allows for the investigation of the fundamental properties of the pyrazoline ring without the confounding effects of other functional groups. While it may not have direct applications itself, its importance lies in the fundamental chemical knowledge it provides to the broader field of heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4320-85-8 |

|---|---|

Molecular Formula |

C5H10N2 |

Molecular Weight |

98.15 g/mol |

IUPAC Name |

5,5-dimethyl-1,4-dihydropyrazole |

InChI |

InChI=1S/C5H10N2/c1-5(2)3-4-6-7-5/h4,7H,3H2,1-2H3 |

InChI Key |

FLYZAKYDSFYRRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC=NN1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Pyrazole, 4,5 Dihydro 5,5 Dimethyl and Its Derivatives

Cycloaddition Reactions in the Synthesis of 4,5-Dihydro-1H-Pyrazoles

Cycloaddition reactions are powerful tools for the construction of cyclic compounds and represent the most common strategies for synthesizing the 4,5-dihydro-1H-pyrazole core. These reactions involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single step, offering high atom economy and efficiency.

Cycloaddition of Chalcones and Hydrazine (B178648) Derivatives

One of the most classical and widely utilized methods for synthesizing 4,5-dihydro-1H-pyrazoles is the condensation reaction between α,β-unsaturated ketones (chalcones) and hydrazine derivatives. thepharmajournal.comsci-hub.se The reaction typically proceeds through an initial Michael addition of the hydrazine to the enone system, followed by an intramolecular cyclization and dehydration to yield the final pyrazoline ring. nih.gov

The reaction conditions can be varied to optimize yields and purity. Common solvents include ethanol (B145695) and glacial acetic acid, with the reaction often being conducted under reflux. thepharmajournal.comscispace.com The choice of hydrazine derivative (e.g., hydrazine hydrate (B1144303), phenylhydrazine) allows for the introduction of different substituents at the N1 position of the pyrazole (B372694) ring. nih.gov For instance, reacting a chalcone (B49325) with hydrazine hydrate in glacial acetic acid often leads to the formation of an N-acetyl pyrazoline derivative. scispace.comscispace.com

Table 1: Synthesis of Pyrazolines from Chalcones and Hydrazines

| Chalcone Derivative | Hydrazine Derivative | Solvent/Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| (E)-1-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Phenyl hydrazine | Ethanol | 4 h | 75% | thepharmajournal.com |

| 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | Hydrazine hydrate | Glacial Acetic Acid | 6.5 h | Excellent | scispace.com |

This table is interactive and can be sorted by column.

1,3-Dipolar Cycloaddition Approaches

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a highly efficient and regioselective method for constructing five-membered heterocyclic rings, including 4,5-dihydro-1H-pyrazoles. tandfonline.commdpi.com This reaction involves the concert or stepwise union of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne). tandfonline.com

For pyrazoline synthesis, the most common 1,3-dipoles are nitrile imines. These reactive intermediates can be generated in situ from various precursors, such as hydrazonoyl halides (by treatment with a base) or tetrazoles (through photolysis or thermolysis). acs.org The nitrile imine then rapidly reacts with an alkene dipolarophile to form the pyrazoline ring. acs.orgrsc.org This method is valued for its high regioselectivity and broad tolerance of different functional groups on both the dipole and the dipolarophile. acs.org Diazoalkanes also serve as effective 1,3-dipoles, reacting with electron-deficient alkenes to yield pyrazolines. acs.org

Table 2: 1,3-Dipolar Cycloaddition for Pyrazoline Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2,5-Diphenyltetrazole | 4-Chlorostyrene | 302 nm UV light, 4.5 h | 54% | acs.org |

| N-Arylhydrazones | Nitroolefins | Not specified | Good | tandfonline.com |

This table is interactive and can be sorted by column.

Visible-Light Promoted Synthesis

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. researchgate.netacs.org This approach utilizes visible light to excite a photocatalyst, which then initiates the desired chemical transformation under exceptionally mild conditions. This methodology has been successfully applied to the synthesis of pyrazoles and their derivatives.

The synthesis can be achieved through a photocatalytic cascade reaction. For example, a one-pot synthesis of polysubstituted pyrazoles from alkynes and hydrazines has been developed using visible light, with oxygen from the air serving as a green oxidant. researchgate.net Another approach involves the photoactivated 1,3-dipolar cycloaddition where a precursor, such as a tetrazole, is irradiated with light (e.g., a 302 nm UV lamp) to generate the reactive nitrile imine intermediate in situ, which then undergoes cycloaddition. tandfonline.comacs.org These methods are advantageous due to their operational simplicity, mild reaction conditions, and reduced environmental impact. acs.org

Metal-Catalyzed Synthetic Routes

Transition-metal catalysis offers a versatile and powerful platform for the synthesis of complex heterocyclic molecules. Catalysts based on palladium and copper are particularly effective in forging the C-C and C-N bonds necessary for the construction of the 4,5-dihydro-1H-pyrazole ring system and its subsequent functionalization.

Palladium-Catalyzed Methods

Palladium catalysts are renowned for their ability to mediate a wide range of cross-coupling and cyclization reactions. In the context of pyrazoline synthesis, palladium-catalyzed cyclization of β,γ-unsaturated hydrazones with aryl iodides has been reported as an effective strategy. dntb.gov.ua This process allows for the construction of the pyrazoline ring while simultaneously introducing an aryl group.

Furthermore, palladium catalysis is extensively used for the direct arylation of pre-formed pyrazole rings, which is a key method for producing advanced derivatives. acs.org For instance, a temporary chloro protecting group at the C5 position can direct the palladium-catalyzed arylation to the C4 position with high regioselectivity. acs.org Subsequent removal of the protecting group and another arylation step can yield complex 4,5-diarylpyrazoles. acs.orgacademie-sciences.fr

Table 3: Palladium-Catalyzed Synthesis of Pyrazole Derivatives

| Substrate 1 | Substrate 2 | Catalyst System | Reaction Type | Reference |

|---|---|---|---|---|

| β,γ-Unsaturated Hydrazone | Aryl Iodide | Pd(OAc)₂ | Cyclization | dntb.gov.ua |

| 5-Chloro-1,3-dimethylpyrazole | Aryl Bromide | Pd(OAc)₂ (0.1-0.5 mol%) | C4-Arylation | acs.org |

This table is interactive and can be sorted by column.

Copper-Catalyzed Condensations

Copper catalysts provide a cost-effective and efficient alternative for synthesizing pyrazole derivatives. Copper-catalyzed condensation reactions of 1,3-dicarbonyl compounds with hydrazines are a common method for pyrazole formation, often proceeding under mild, acid-free conditions at room temperature. organic-chemistry.org

More advanced copper-catalyzed methods include the aerobic oxidative cyclization of β,γ-unsaturated hydrazones. acs.org This reaction proceeds through a radical-mediated pathway, leading to the formation of the pyrazole ring with a concurrent cleavage of the C=C bond in the starting material. Such transformations showcase the unique reactivity that can be accessed with copper catalysis, enabling the synthesis of substituted pyrazoles from readily available starting materials under operationally simple conditions. acs.org

Table 4: Copper-Catalyzed Synthesis of Pyrazoles

| Substrate 1 | Substrate 2 | Catalyst | Reaction Type | Reference |

|---|---|---|---|---|

| β,γ-Unsaturated Hydrazone | O₂ (air) | Cu Catalyst | Aerobic Cyclization | acs.org |

| 1,3-Diketone | Arylhydrazine | Cu Catalyst | Condensation | organic-chemistry.org |

This table is interactive and can be sorted by column.

Ruthenium-Catalyzed Hydrogen Transfer Reactions

Ruthenium complexes have emerged as powerful catalysts for the synthesis of pyrazoles and their dihydro- counterparts through hydrogen transfer reactions. This methodology offers an alternative to traditional condensation reactions by utilizing substrates like 1,3-diols or allylic alcohols.

In one innovative approach, ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of alkyl hydrazines provides a pathway to 1,4-disubstituted pyrazoles. organic-chemistry.orgnih.gov This method circumvents the need for potentially unstable 1,3-dicarbonyl compounds by using 1,3-diols as their synthetic equivalents. organic-chemistry.org The reaction proceeds via a metal-catalyzed alcohol dehydrogenation to form the necessary C-N bonds. organic-chemistry.org Optimization studies have identified a combination of RuH₂(PPh₃)₃CO with Xantphos and acetic acid as a highly effective catalytic system, achieving significant yields. organic-chemistry.org This process is scalable and demonstrates good tolerance for various aromatic and aliphatic substituents on both the diol and hydrazine components. organic-chemistry.org

Another efficient strategy involves the acceptorless dehydrogenative coupling of allylic alcohols with hydrazines, catalyzed by a Ru₃(CO)₁₂ system with an NHC-phosphine-phosphine ligand. acs.org This reaction is notable for its low catalyst loading (as low as 0.3 mol %), broad substrate scope, and high selectivity. acs.org A key advantage of this "green" and atom-economical process is that it does not require a sacrificial hydrogen acceptor, producing only hydrogen and water as byproducts. acs.org

Table 1: Ruthenium-Catalyzed Synthesis of Pyrazole Derivatives

| Catalyst System | Substrates | Key Feature | Byproducts | Reference |

|---|---|---|---|---|

| RuH₂(PPh₃)₃CO / Xantphos | 1,3-Diols and Alkyl Hydrazines | Uses stable 1,3-diols as dicarbonyl equivalents. | Not specified | organic-chemistry.org |

| Ru₃(CO)₁₂ / NHC-phosphine-phosphine ligand | Allylic Alcohols and Hydrazines | Acceptorless dehydrogenation; atom-economical. | H₂ and H₂O | acs.org |

Nanocatalyst Applications in Dihydropyrazole Synthesis

The use of nanocatalysts in organic synthesis represents a significant advancement, offering high catalytic activity and reusability due to their large surface-area-to-volume ratio. researchgate.net

Nano-ZnO Catalysis

Zinc oxide nanoparticles (ZnO NPs) have proven to be efficient, heterogeneous, and reusable catalysts for the synthesis of pyrazole derivatives. researchgate.netsemanticscholar.org These nanoparticles can be synthesized via green methods, for instance, using plant extracts like Azadirachta indica. nih.gov Nano-ZnO effectively catalyzes one-pot, multi-component reactions to produce complex pyrazole structures, such as pyranopyrazoles, in aqueous media. researchgate.netnih.gov The use of water as a solvent makes this a particularly environmentally friendly route. researchgate.net The catalyst can be easily recovered from the reaction mixture and reused multiple times without a significant loss of activity, which adds to the economic and ecological benefits of the process. researchgate.netsemanticscholar.org The reactions are often characterized by high yields and short reaction times. researchgate.net

Mesoporous SiO₂-Al₂O₃ Catalysis

Mesoporous silica-alumina (SiO₂-Al₂O₃) has been successfully employed as a solid heterogeneous catalyst for the synthesis of 4,5-dihydropyrazole derivatives. jchemlett.comjchemlett.com This nano-sized mixed metal oxide can be prepared using hydrothermal methods. jchemlett.comjchemlett.com It serves as a highly efficient and recyclable catalyst for the condensation reaction between substituted chalcones and phenylhydrazine (B124118) hydrate, leading to excellent yields of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives under mild conditions. jchemlett.comjchemlett.com The structural and acidic properties of the catalyst, which can be characterized by techniques like XRD, SEM, and Ammonia-TPD, are crucial for its high catalytic activity. jchemlett.comjchemlett.com The key advantages of this method include its eco-friendly nature, the simplicity of the procedure, and the ability to reuse the catalyst. jchemlett.com

Table 2: Comparison of Nanocatalysts in Dihydropyrazole Synthesis

| Catalyst | Typical Reaction | Reaction Medium | Key Advantages | Reference |

|---|---|---|---|---|

| Nano-ZnO | Four-component synthesis of pyranopyrazoles | Water | Green, reusable, high yield, short reaction time | researchgate.net |

| Mesoporous SiO₂-Al₂O₃ | Condensation of chalcones and phenylhydrazine | Ethanol | Highly efficient, recyclable, mild conditions | jchemlett.comjchemlett.com |

Green Chemistry Approaches in 4,5-Dihydro-1H-Pyrazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyrazoline derivatives to reduce environmental impact, minimize waste, and improve energy efficiency. iftmuniversity.ac.in

Solvent-Free Reaction Conditions

A significant green approach is the implementation of solvent-free reaction conditions, often facilitated by grinding techniques. tandfonline.com This method involves mechanically grinding reactants, such as 2'-hydroxychalcones and hydrazine hydrate, in a mortar and pestle at room temperature. tandfonline.com The reaction proceeds rapidly, typically within minutes, and offers high atom efficiency. tandfonline.com The primary benefits of this protocol are the complete elimination of organic solvents during the reaction and separation phases, short reaction times, cleaner reaction profiles, and excellent yields. tandfonline.com This makes the synthesis not only environmentally benign but also practical and economically attractive. tandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful green tool for accelerating the synthesis of 4,5-dihydro-1H-pyrazoles. researchgate.netshd-pub.org.rsresearchgate.net Compared to conventional heating methods, which can be slow and energy-intensive, microwave irradiation provides rapid and uniform heating, significantly reducing reaction times from hours to minutes. researchgate.netnih.gov This technique often leads to higher yields and can prevent the use of harsh organic acids as solvents or catalysts. researchgate.net An efficient microwave-assisted protocol has been successfully applied for the cyclization of chalcones with various hydrazines to prepare a series of pyrazoline derivatives. shd-pub.org.rsresearchgate.net The optimization of reaction conditions, such as temperature and time, allows for the efficient production of the desired compounds. researchgate.net

Table 3: Green Synthesis Methods for 4,5-Dihydro-1H-Pyrazoles

| Method | Typical Conditions | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free Grinding | Room temperature, mortar and pestle | 8-12 minutes | No solvent, high atom efficiency, rapid, high yield | tandfonline.com |

| Microwave-Assisted Synthesis | Sealed vessel, elevated temperature (e.g., 70-140 °C) | 4-35 minutes | Drastically reduced reaction time, increased yields, energy efficient | researchgate.netdergipark.org.tr |

Ultrasonic Irradiation Methods

Ultrasound-assisted organic synthesis (UAOS) has emerged as a significant green chemistry tool, offering substantial benefits over conventional synthetic methods. rsc.orgbenthamdirect.com The efficacy of this technique is rooted in the phenomenon of acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid medium. This process generates localized "hot spots" with extremely high temperatures and pressures, which dramatically accelerates chemical reactions. rsc.org Consequently, UAOS often leads to higher yields, shorter reaction times, and milder reaction conditions compared to traditional heating methods. researchgate.netrsc.org

The application of ultrasonic irradiation has been successfully demonstrated in the synthesis of various pyrazoline derivatives. nih.govjmchemsci.com For instance, a series of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives were synthesized under sonication from chalcone-like heteroanalogues and hydrazines. researchgate.net This method proved advantageous, requiring only 2-20 minutes to achieve good yields of 65-80% under ambient temperature conditions (35–40 °C). researchgate.net The procedure also features a simple work-up, highlighting its efficiency. researchgate.net

Another study detailed an ultrasound-assisted, one-pot, two-step green methodology for synthesizing pyrazoline-based compounds. researchgate.net This approach underscores the "green" aspects of sonochemistry, often allowing for reactions in environmentally benign solvents like ethanol or even in solvent-free systems. sciencegate.app The synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine was significantly enhanced under ultrasonic conditions (60 ºC), yielding products in 75-90 minutes with improved yields compared to conventional approaches. asianpubs.org

The benefits of ultrasonic irradiation in pyrazoline synthesis are summarized in the table below, comparing reaction times and yields with conventional methods where available.

| Product Type | Reactants | Conditions | Time | Yield (%) | Reference |

| Tetrazole based pyrazolines | Chalcones, Hydrazine | Ultrasound | Shorter | Higher | nih.gov |

| Thiazole/Thiazolone integrated pyrazolines | Carbothioamide pyrazoline, DMAD/DEAD | Ultrasound | Not specified | Not specified | jmchemsci.com |

| 1,3-diaryl-5-(pyrazol-4-yl)-4,5-dihydropyrazoles | Chalcone-like heteroanalogues, Hydrazines | Ultrasound, 35–40 °C, Ethanol | 2–20 min | 65–80 | researchgate.net |

| 1,5-Disubstituted pyrazoles | α,β-unsaturated cyanoester, Phenyl hydrazine | Ultrasound, 60 ºC, Cu(I) catalyst | 75–90 min | High | asianpubs.org |

| Pyrazole centered 1,5-disubstituted tetrazoles | Pyrazole aldehyde, Amine, Isocyanide, Sodium azide | Ultrasound, Solvent-free | 15 min | High | sciencegate.app |

Multicomponent Reactions (MCRs) for Diversified 4,5-Dihydro-1H-Pyrazole Structures

Multicomponent reactions (MCRs), in which three or more starting materials react in a single pot to form a final product incorporating substantial parts of all reactants, have become a cornerstone of modern synthetic and medicinal chemistry. nih.gov These reactions are highly valued for their pot, atom, and step economy (PASE), offering a powerful alternative to traditional multi-step syntheses for creating complex molecules. nih.gov MCRs provide a direct pathway to structurally diverse libraries of compounds, which is particularly valuable in drug discovery. nih.gov

Several MCRs have been developed for the synthesis of pyrazole and pyranopyrazole scaffolds. A notable example is the four-component reaction of (hetero)aromatic aldehydes, hydrazine hydrate, a β-ketoester like ethyl acetoacetate, and an active methylene (B1212753) compound such as malononitrile. nih.gov This reaction, often catalyzed by a simple base like piperidine (B6355638) in an aqueous medium, can produce highly substituted pyrano[2,3-c]pyrazoles in high yields (85-93%) and short reaction times (20 minutes) at room temperature. nih.gov

Another efficient MCR involves the molecular iodine-catalyzed reaction between benzoylacetonitrile (B15868) derivatives, arylhydrazines, and diorganyl diselenides. nih.gov This one-pot, three-component reaction selectively produces 5-amino-4-(arylselanyl)-1H-pyrazoles in good to excellent yields, demonstrating a broad tolerance for various functional groups. nih.gov The proposed mechanism involves the formation of a hydrazone intermediate, which then cyclizes and aromatizes to form an electron-rich pyrazole that subsequently reacts with an electrophilic selenium species generated in situ. nih.gov

The versatility of MCRs in generating diverse pyrazoline-related structures is highlighted in the following table.

| No. of Components | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 4 | (Hetaryl)aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Taurine, Water, 80 °C | 1,4-Dihydropyrano[2,3-c]pyrazoles | 85–92 | nih.gov |

| 4 | Aromatic aldehydes, Hydrazine hydrate, Ethyl acetoacetate, Malononitrile | Piperidine, Aqueous medium, RT | Pyrano[2,3-c]pyrazoles | 85–93 | nih.gov |

| 3 | Benzoylacetonitriles, Arylhydrazines, Diaryl diselenides | I₂, MeCN, Reflux | 5-Amino-4-(arylselanyl)-1H-pyrazoles | Good to Excellent | nih.gov |

| 3 | Aromatic aldehydes, 4-Hydroxycoumarin, 3-Aminopyrazoles | I₂ | Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones | Good | rsc.org |

| 4 | Aromatic aldehydes, 4-Hydroxycoumarin, Benzoylacetonitrile, Hydrazine hydrate | I₂ | Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones | Good | rsc.org |

Stereoselective Synthesis of 4,5-Dihydro-1H-Pyrazole Enantiomers and Diastereomers

The development of stereoselective methods to synthesize specific enantiomers or diastereomers of 4,5-dihydro-1H-pyrazoles is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. rsc.orgrwth-aachen.de Both organocatalysis and metal-catalysis have been successfully employed to achieve high levels of stereocontrol in pyrazoline synthesis. rsc.org

One significant strategy involves the asymmetric synthesis of fused pyrazoline derivatives through the addition of hydrazine hydrate to symmetrical dienones. acs.org A bifunctional squaramide catalyst derived from cinchona alkaloids was developed to control the challenging reaction, overcoming the rapid, non-selective background reaction. This method facilitates a 6π-electrocyclization/aza-Michael cascade, yielding isoindoline, pyrrolidine, or piperidine fused pyrazolines with moderate to good diastereoselectivities (up to 9.2:1 dr) and excellent enantioselectivities (up to 99% ee). acs.org The hydrogen-bonding capabilities of the catalyst are crucial for inducing chirality in this transformation. acs.org

Diastereoselective synthesis has also been achieved through substrate-controlled annulations. For example, the reaction of azoalkenes with isatins, mediated by P(NMe₂)₃, furnishes spirooxindole-pyrazolines in moderate to excellent yields with high diastereoselectivity. acs.org Similarly, the metal-free rearrangement of bicyclic triazolines to form diazoalkanes, followed by their 1,3-dipolar cycloaddition with electron-withdrawing alkenes, provides a route to diastereoselectively substituted pyrazolines. researchgate.net

The following table summarizes key findings in the stereoselective synthesis of pyrazoline derivatives.

| Reaction Type | Reactants | Catalyst/Chiral Source | Stereoselectivity | Yield (%) | Reference |

| Asymmetric Hydrazine Addition/Cascade | Symmetrical dienones, Hydrazine hydrate | Dihydroquinine-based bifunctional squaramide | Up to 9.2:1 dr, up to 99% ee | Not specified | acs.org |

| Diastereoselective Annulation | Azoalkenes, Isatins | P(NMe₂)₃ (mediator) | High diastereoselectivity | Moderate to Excellent | acs.org |

| 1,3-Dipolar Cycloaddition | Diazoalkanes (from triazolines), Alkenes | Metal-free | Diastereoselective | Not specified | researchgate.net |

| Asymmetric Michael Addition/α-allylation | 4-Unsubstituted pyrazolones, Isatin-derived ketimines, Allylic acetates | Organocatalyst followed by Pd(II) catalyst | Moderate to high dr, up to 99% ee | Moderate to High | thieme-connect.com |

| Asymmetric Conjugate Addition | Pyrazolones, β-trifluoromethyl-α,β-unsaturated aryl esters | Isothiourea organocatalyst | Low to good dr, high ee | Up to 89 | thieme-connect.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 1h Pyrazole, 4,5 Dihydro 5,5 Dimethyl Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, offering precise information about the atomic connectivity and spatial arrangement. For 4,5-dihydro-5,5-dimethyl-1H-pyrazole and its analogs, a combination of one-dimensional and two-dimensional NMR techniques is employed to assign all proton and carbon signals unambiguously.

High-Resolution 1H NMR Analysis of Proton Environments

The proton NMR spectrum of 4,5-dihydro-5,5-dimethyl-1H-pyrazole analogs provides key insights into the electronic environment of each proton. The protons on the pyrazoline ring typically exhibit characteristic chemical shifts and coupling patterns.

The two methyl groups at the C5 position are chemically equivalent and therefore appear as a sharp singlet in the upfield region of the spectrum, typically around 1.3 ppm. The methylene (B1212753) protons at the C4 position are diastereotopic and couple with each other (geminal coupling) and with the proton at the C3 position, often resulting in a complex multiplet. However, in the parent compound, the C3 position has a proton that appears as a singlet further downfield. The N-H proton of the pyrazole (B372694) ring is often observed as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| C5-CH₃ | ~1.3 | Singlet (s) | N/A |

| C4-H₂ | ~2.5 - 3.0 | Multiplet (m) | Geminal and vicinal couplings |

| C3-H | ~4.5 - 5.0 | Singlet (s) or Triplet (t) | If coupled with C4-H₂ |

| N1-H | Variable (Broad singlet) | Broad Singlet (br s) | N/A |

13C NMR Investigations for Carbon Skeleton Assignment

The 13C NMR spectrum complements the 1H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazoline ring are indicative of their hybridization and neighboring atoms.

The carbon atom of the gem-dimethyl group (C5) typically resonates in the range of 60-70 ppm. The methylene carbon at C4 is found further upfield, generally between 40 and 50 ppm. The C3 carbon, being part of an imine-like functional group (C=N), is significantly deshielded and appears in the downfield region of the spectrum, often above 150 ppm. The carbons of the two methyl groups at C5 are equivalent and appear as a single signal in the aliphatic region.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~150 - 160 |

| C4 | ~40 - 50 |

| C5 | ~60 - 70 |

| C5-CH₃ | ~25 - 30 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra and for elucidating the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4,5-dihydro-5,5-dimethyl-1H-pyrazole analogs, a cross-peak between the protons at C3 and C4 would confirm their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for definitively assigning the carbon signals based on their attached, and usually already assigned, protons. For instance, the proton signal of the methyl groups will show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, the protons of the C5-methyl groups would show a correlation to the C5 and C4 carbons.

These 2D NMR techniques, when used in concert, provide a comprehensive and unambiguous assignment of the entire molecular structure of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- and its analogs. ajgreenchem.comnih.gov

Application of NMR for Tautomeric Analysis and Isomeric Differentiation

Tautomerism in 4,5-dihydropyrazoles is less common than in their aromatic pyrazole counterparts. However, NMR spectroscopy is a powerful tool to investigate such potential equilibria. The presence of tautomers would be indicated by the appearance of two distinct sets of signals in the NMR spectra, corresponding to the different tautomeric forms. The ratio of the tautomers can be determined by integrating the respective signals.

Furthermore, NMR is essential for differentiating between constitutional isomers. For instance, 3,5,5-trimethyl-1-pyrazoline and 4,5,5-trimethyl-1-pyrazoline can be readily distinguished by their unique sets of proton and carbon chemical shifts and their distinct coupling patterns observed in 1D and 2D NMR spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- and its analogs displays characteristic absorption bands that confirm the presence of key functional groups.

A broad absorption band in the region of 3200-3400 cm⁻¹ is typically assigned to the N-H stretching vibration of the pyrazoline ring. The stretching vibration of the C=N (imine) bond is observed in the 1600-1650 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene groups are found in the 2850-3000 cm⁻¹ range. Bending vibrations for the CH₂ and CH₃ groups also appear in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3200 - 3400 | Medium to Broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=N stretch | 1600 - 1650 | Medium |

| C-H bend (CH₂ and CH₃) | 1350 - 1470 | Medium |

The combined application of these advanced spectroscopic methods provides a robust and detailed characterization of the molecular structure of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- and its analogs, which is essential for understanding their chemical behavior and for the development of new synthetic methodologies. rdd.edu.iq

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a valuable tool for investigating the molecular vibrations of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- analogs, providing a detailed fingerprint of the molecule's structural framework. This technique is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in IR spectra.

Theoretical calculations, often employing density functional theory (DFT), are frequently used in conjunction with experimental Raman spectroscopy to achieve a more precise assignment of vibrational modes. For instance, studies on pyrazole and its derivatives have demonstrated a strong correlation between calculated and experimental vibrational frequencies. nih.govnih.gov The analysis of the total energy distribution (TED) further aids in the definitive assignment of each vibrational mode. nih.gov

In a typical Raman spectrum of a pyrazole derivative, distinct vibrational modes can be observed. For example, the C-H stretching vibrations of the pyrazole ring and its substituents appear in the high-frequency region. The deformation vibrations of the pyrazole ring are typically observed at lower frequencies. derpharmachemica.com One study on (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole experimentally observed a pyrazole ring deformation at 634 cm⁻¹, which was in good agreement with the theoretically calculated value of 640 cm⁻¹. derpharmachemica.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching (Aromatic) | 3100 - 3000 | Stretching vibrations of C-H bonds on aromatic rings. |

| C-H Stretching (Aliphatic) | 3000 - 2850 | Stretching vibrations of C-H bonds in alkyl groups. |

| C=N Stretching | 1650 - 1550 | Stretching vibration of the carbon-nitrogen double bond in the pyrazole ring. |

| C=C Stretching | 1600 - 1450 | Stretching vibrations of carbon-carbon double bonds in aromatic rings. |

| Ring Deformation | 1000 - 600 | In-plane and out-of-plane bending and stretching vibrations of the pyrazole ring structure. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds, including analogs of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-. Both high-resolution and fragmentation analyses provide critical pieces of the structural puzzle.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental composition. measurlabs.commeasurlabs.com This is a significant advantage over low-resolution mass spectrometry, which provides only the nominal mass. For pyrazoline derivatives, HRMS is crucial for confirming the molecular formula of newly synthesized compounds. researchgate.netresearchgate.net

The technique is capable of distinguishing between molecules with the same nominal mass but different elemental compositions. For example, a molecule with the formula C₈H₁₄N₂ (such as 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-4-(1-methylethylidene)-) has a calculated exact mass of 138.1157 Da. nih.gov HRMS can measure this mass with sufficient accuracy to exclude other potential formulas with the same nominal mass.

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Reference |

|---|---|---|---|---|

| Amidino Pyrazoline 3d | C₁₆H₁₅N₄OCl | 314.0934 | 314.0934 | researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of volatile and semi-volatile compounds like pyrazoline derivatives. nih.gov The electron ionization (EI) mass spectra obtained from GC-MS provide characteristic fragmentation patterns that are invaluable for structural elucidation. researchgate.net

| m/z | Proposed Fragment | Significance |

|---|---|---|

| [M]⁺ | Molecular Ion | Indicates the molecular weight of the compound. |

| [M-CH₃]⁺ | Loss of a methyl group | Suggests the presence of a methyl substituent. |

| [M-Substituent]⁺ | Loss of a larger substituent | Helps to identify and locate substituents on the pyrazole ring. |

| Ring Fragments | Cleavage of the pyrazole ring | Provides information about the core structure of the molecule. |

X-ray Crystallography for Solid-State Structural Analysis

Single crystal X-ray diffraction is the gold standard for structural elucidation. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, from which the positions of all atoms can be determined. This technique has been successfully applied to a variety of pyrazole and pyrazoline derivatives to confirm their molecular structures. nih.govrsc.orgnih.govmdpi.com

For example, the crystal structures of several pyrazole analogs have been determined, revealing details about the planarity of the pyrazole ring and the orientation of substituents. nih.govspast.org The dihedral angles between the pyrazole ring and any attached phenyl rings are often reported, providing insight into the molecule's conformation. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | spast.org |

| a (Å) | 9.348(2) | nih.gov |

| b (Å) | 9.793(2) | nih.gov |

| c (Å) | 16.366(4) | nih.gov |

| α (°) | 87.493(6) | nih.gov |

| β (°) | 87.318(6) | nih.gov |

| γ (°) | 84.676(6) | nih.gov |

The experimental data obtained from X-ray crystallography can be correlated with computational models, often derived from DFT calculations. eurasianjournals.com This integrated approach allows for a deeper understanding of the molecule's electronic structure and properties. The computationally optimized geometry can be compared with the experimentally determined crystal structure to validate the theoretical model. researchgate.net

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule, providing insights that are not accessible from static crystal structures. eurasianjournals.comnih.gov The combination of experimental X-ray data and computational modeling provides a comprehensive picture of the molecule's structure and behavior at the atomic level. researchgate.net This synergy is crucial for understanding structure-property relationships and for the rational design of new molecules with desired functionalities.

Computational and Theoretical Investigations of 1h Pyrazole, 4,5 Dihydro 5,5 Dimethyl Systems

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the determination of molecular properties with increasing accuracy. For 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-, a variety of methods can be employed to study its geometry, electronic structure, and bonding characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a widely used method for the computational study of organic molecules due to its favorable balance between accuracy and computational cost. DFT calculations, particularly using the B3LYP hybrid functional with a 6-31G(d,p) basis set, are commonly employed to determine the optimized geometry of pyrazoline derivatives.

The following table presents theoretically calculated geometrical parameters for a representative 4,5-dihydro-1H-pyrazole derivative, offering an approximation of the expected values for 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-.

| Parameter | Calculated Value (Å or °) |

|---|---|

| N1-N2 Bond Length | 1.376 |

| N2-C3 Bond Length | 1.299 |

| C3-C4 Bond Length | 1.482 |

| C4-C5 Bond Length | 1.530 |

| C5-N1 Bond Length | 1.470 |

| N1-N2-C3 Bond Angle | 109.66 |

| N2-C3-C4 Bond Angle | 112.22 |

Note: The data in this table is based on DFT calculations for a similar substituted 4,5-dihydro-1H-pyrazole derivative and serves as an illustrative example. nih.gov

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be utilized. These methods are computationally more intensive but can provide benchmark-quality results for molecular properties. While detailed ab initio studies specifically on 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- are not prevalent in the searched literature, they are crucial for validating the results obtained from DFT methods and for studying systems where electron correlation effects are particularly important. For pyrazoline systems, ab initio calculations can be particularly useful in accurately predicting reaction barriers and understanding reaction mechanisms, such as thermal denitrogenation. nih.gov

Natural Bonding Orbital (NBO) Analysis for Electron Delocalization

Natural Bonding Orbital (NBO) analysis is a powerful tool to investigate charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. By transforming the calculated wave function into a set of localized natural bond orbitals, NBO analysis provides a chemically intuitive picture of electron distribution.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule.

HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive species.

For pyrazoline derivatives, the HOMO is typically localized on the pyrazoline ring, particularly involving the nitrogen atoms, while the LUMO distribution can vary depending on the substituents. nih.gov DFT calculations on various pyrazoline derivatives have reported HOMO-LUMO gaps in the range of 3.0 to 4.5 eV. nih.govacu.edu.in From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ = (I+A)/2), chemical hardness (η = (I-A)/2), and chemical softness (S = 1/2η).

The following table provides an example of calculated quantum chemical parameters for a representative pyrazoline derivative.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -5.92 |

| ELUMO | -2.50 |

| HOMO-LUMO Gap (ΔE) | 3.42 |

| Ionization Potential (I) | 5.92 |

| Electron Affinity (A) | 2.50 |

| Electronegativity (χ) | 4.21 |

| Chemical Hardness (η) | 1.71 |

| Chemical Softness (S) | 0.29 |

Note: The data in this table is based on DFT calculations for a similar substituted 4,5-dihydro-1H-pyrazole derivative and serves as an illustrative example. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule and for understanding intermolecular interactions.

Conformational Analysis and Energy Landscapes

The conformational landscape of 4,5-dihydro-1H-pyrazole systems, including the 5,5-dimethyl substituted variant, is a critical aspect of its molecular behavior. Theoretical studies on pyrazoline derivatives have provided insights into the stable conformations and energy barriers associated with this heterocyclic scaffold. nih.govbohrium.com The 4,5-dihydro-1H-pyrazole ring is not planar and typically adopts an envelope or twisted conformation. The substitution pattern on the ring significantly influences the preferred geometry and the energy landscape.

In the case of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-, the gem-dimethyl group at the C5 position introduces significant steric constraints. These constraints are expected to influence the puckering of the five-membered ring. Computational studies on similar pyrazoline structures suggest that the presence of bulky substituents can lock the ring into a more defined, lower-energy conformation. nih.gov Theoretical calculations, often employing Density Functional Theory (DFT), are used to map the potential energy surface of the molecule by systematically rotating specific bonds. This analysis helps in identifying the global and local energy minima, which correspond to the most stable and metastable conformations, respectively.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Pyrazoline derivatives have garnered significant interest for their potential applications in non-linear optics (NLO). aip.orgresearchgate.netnih.gov Theoretical predictions of NLO properties are crucial for designing and screening candidate molecules for such applications. These predictions are typically performed using quantum chemical calculations, such as those based on DFT. nih.gov The key NLO properties of interest include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties are related to the molecule's response to an applied electric field.

The presence of donor-acceptor groups and extended π-conjugation systems in a molecule can lead to enhanced NLO responses. rsc.org For pyrazoline derivatives, various substituents can be introduced to modulate their electronic properties and, consequently, their NLO behavior. researchgate.netnih.gov Theoretical studies have shown a strong correlation between the molecular structure and the calculated NLO properties. For instance, the introduction of electron-withdrawing or electron-donating groups at specific positions on the pyrazoline or associated phenyl rings can significantly alter the first-order hyperpolarizability. nih.gov

While specific theoretical NLO data for 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- is not extensively documented, the general trends observed for the pyrazoline class of compounds can be extrapolated. The inherent asymmetry and electronic nature of the pyrazoline ring itself contribute to a non-zero hyperpolarizability. The table below presents representative theoretically predicted NLO properties for a generic pyrazoline derivative, calculated using DFT methods, to illustrate the typical range of values.

| Property | Symbol | Typical Calculated Value (a.u.) | Description |

|---|---|---|---|

| Dipole Moment | μ | ~2-10 D | A measure of the separation of positive and negative electrical charges within a molecule. |

| Polarizability | α | ~100-300 a.u. | The ability of the molecule's electron cloud to be distorted by an external electric field. |

| First-Order Hyperpolarizability | β | ~10-30 - 10-27 esu | A measure of the second-order NLO response of the molecule. |

Spectroscopic Property Simulations and Validation

Theoretical simulations of spectroscopic properties, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, are powerful tools for the structural elucidation and validation of newly synthesized compounds. jocpr.com Computational methods, particularly DFT, have proven to be highly effective in predicting these properties with a reasonable degree of accuracy. jocpr.comresearchgate.net

Simulated IR and NMR Spectra Compared to Experimental Data

The comparison between simulated and experimental spectra serves as a rigorous test for the proposed molecular structure. For pyrazoline derivatives, theoretical calculations of vibrational frequencies (IR spectra) and chemical shifts (NMR spectra) have been shown to be in good agreement with experimental data. jocpr.comresearchgate.net

Simulated IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net The resulting spectrum can be compared with the experimental FT-IR spectrum to assign the observed vibrational bands to specific molecular motions.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The calculated chemical shifts for ¹H and ¹³C nuclei can then be compared to the experimental NMR data. nih.govresearchgate.net Discrepancies between the simulated and experimental spectra can point to incorrect structural assignments or highlight subtle conformational effects. The following table provides a representative comparison of theoretical and experimental NMR data for the pyrazoline core, which would be applicable to 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-.

| Atom | Typical Experimental ¹³C Chemical Shift (ppm) | Typical Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 (C=N) | ~145-155 | ~140-150 |

| C4 (CH₂) | ~40-50 | ~35-45 |

| C5 (CH₂) | ~55-65 | ~50-60 |

Molecular Modeling and Docking Studies of Compound Interactions

Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. researchgate.netarabjchem.org These methods are instrumental in drug discovery and materials science for understanding intermolecular interactions at a molecular level.

Ligand-Receptor Interaction Profiling (excluding specific biological outcomes)

Molecular docking studies with pyrazoline derivatives have been performed to investigate their interaction profiles with various protein active sites. alrasheedcol.edu.iqresearchgate.net These studies reveal the key intermolecular forces that govern the binding of the pyrazoline scaffold to a receptor. The primary types of interactions observed include hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.govresearchgate.net

The nitrogen atoms of the pyrazoline ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. researchgate.net The carbon framework of the pyrazoline ring and its substituents, such as the dimethyl groups in 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-, contribute to hydrophobic interactions with nonpolar residues in the binding pocket of a receptor. nih.gov If aromatic substituents are present, they can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The results of docking studies are often visualized as 2D or 3D diagrams that illustrate the specific interactions between the ligand and the receptor's amino acid residues. researchgate.net This interaction profiling is crucial for understanding the structural basis of molecular recognition, independent of any specific biological function. The table below summarizes the common types of ligand-receptor interactions observed for pyrazoline derivatives in molecular docking studies.

| Interaction Type | Description | Relevant Moieties on Pyrazoline Scaffold |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Ring nitrogen atoms, N-H group, and other polar substituents. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Alkyl substituents (e.g., dimethyl groups), and the carbon backbone of the ring. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Aromatic substituents attached to the pyrazoline ring. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The entire molecule. |

Advanced Applications of 1h Pyrazole, 4,5 Dihydro 5,5 Dimethyl in Chemical Science

Role as Synthetic Intermediates in Organic Synthesis

The pyrazoline scaffold is a cornerstone in synthetic organic chemistry, valued for its reactivity and utility in constructing intricate molecular frameworks. rdd.edu.iq 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-, also known as 3,3-dimethyl-1-pyrazoline, embodies this versatility, particularly as a precursor for generating strained ring systems.

Precursors to Complex Molecular Architectures

One of the most significant applications of 1-pyrazolines, including the 5,5-dimethyl derivative, is in the synthesis of cyclopropanes. cdnsciencepub.com This transformation is typically achieved through the thermal or photochemical decomposition of the pyrazoline ring. The process involves the extrusion of a molecule of nitrogen gas (N₂), generating a transient 1,3-diradical intermediate that subsequently collapses to form the highly strained, three-membered cyclopropane (B1198618) ring. acs.orgresearchgate.net

The stability of the 1-pyrazoline precursor is a key factor; derivatives bearing a quaternary carbon atom, such as 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-, are relatively stable and can be isolated, making them excellent substrates for these reactions. enamine.net The decomposition of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- specifically yields 1,1-dimethylcyclopropane (B155639), a valuable motif in organic synthesis. This reaction is a cornerstone of the Kishner cyclopropane synthesis, which historically involves the decomposition of pyrazolines formed from the reaction of α,β-unsaturated ketones or aldehydes with hydrazine (B178648). drugfuture.com

The general scheme for this transformation is outlined below:

Reaction Scheme for Cyclopropane Synthesis

Caption: Thermal or photochemical denitrogenation of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- results in the formation of 1,1-dimethylcyclopropane.

Caption: Thermal or photochemical denitrogenation of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- results in the formation of 1,1-dimethylcyclopropane.Studies have shown that direct photolysis of 1-pyrazolines is generally an efficient process, with quantum yields for nitrogen extrusion ranging from 0.12 to 0.88, making it a synthetically useful method for creating cyclopropane rings. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Directing and Transforming Groups in Organic Reactions

While the aromatic pyrazole (B372694) ring is well-established as an effective directing group in palladium-catalyzed C-H bond functionalization, this role is not a documented application for its saturated counterpart, 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-. The directing ability of aromatic pyrazoles stems from the coordination of the sp²-hybridized nitrogen atom to the metal catalyst, facilitating the activation of nearby C-H bonds. In the 4,5-dihydro-1H-pyrazole system, the lack of aromaticity and the different electronic nature of the nitrogen atoms preclude it from functioning in the same capacity. Therefore, its utility is primarily confined to its role as a synthetic precursor rather than as a directing or transforming group in catalytic reactions.

Applications in Materials Science

Pyrazoline derivatives have garnered significant attention in materials science due to their unique electronic and photophysical properties. rsc.orgresearchgate.net These properties make them prime candidates for the development of materials with applications in optics and polymer science.

Development of NLO Materials

Pyrazolines are a well-studied class of compounds for applications in nonlinear optics (NLO). rsc.org Their NLO properties, particularly the third-order nonlinear susceptibility (χ⁽³⁾), are crucial for applications in optical switching and data processing. researchgate.netaip.org The NLO response in these molecules typically arises from a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected through a π-conjugated system, which often includes the pyrazoline ring. researchgate.net

Tailored modification of the pyrazoline molecular structure allows for the maximization of these nonlinear responses. rsc.org For instance, the introduction of strong acceptor groups like nitro (–NO₂) can enhance the NLO properties more effectively than cyano (–CN) groups. rsc.org While 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- itself does not possess the requisite push-pull structure for significant NLO activity, it serves as a foundational scaffold. By functionalizing the N-1 and C-3 positions with appropriate donor and acceptor moieties, highly active NLO chromophores can be synthesized. wum.edu.pk

The table below presents the third-order nonlinear optical properties of various pyrazoline derivatives (PRD) to illustrate the impact of different substituents on their NLO response.

| Compound | Substituents | Third-Order Susceptibility χ⁽³⁾ (10⁻¹³ esu) |

|---|---|---|

| DCNP | Donor: Phenyl; Acceptor: Dicyanoethenyl | 0.79 |

| PY-pCN | Donor: Phenyl; Acceptor: p-Cyanophenylvinyl | 1.56 |

| PY-oCNNO₂ | Donor: Phenyl; Acceptor: o-Cyano-p-nitrophenylvinyl | 5.83 |

Data sourced from studies on pyrazoline-based NLO materials. researchgate.net

Integration into Polymeric Structures

For practical applications in devices, NLO-active organic molecules are often incorporated into a stable, transparent polymer matrix. This creates a "guest-host" system that combines the processability of the polymer with the functional properties of the NLO chromophore. researchgate.netresearchgate.net Pyrazoline derivatives have been successfully integrated into poly(methyl methacrylate) (PMMA) thin films for NLO studies. researchgate.netresearchgate.net

The fabrication process involves dissolving the pyrazoline derivative and PMMA in a suitable solvent, followed by casting the solution onto a substrate. As the solvent evaporates, it leaves a thin, solid film where the active pyrazoline molecules are dispersed within the polymer matrix. This method provides a robust and optically clear material suitable for NLO measurements and device fabrication. researchgate.net The use of a polymer host stabilizes the active material and allows for the creation of high-quality optical films. researchgate.net

Corrosion Inhibition Studies

The protection of metals from corrosion is a critical industrial challenge, and organic heterocyclic compounds have emerged as highly effective corrosion inhibitors. Pyrazole and pyrazoline derivatives are particularly noteworthy due to the presence of nitrogen heteroatoms, which can readily adsorb onto metal surfaces and form a protective barrier against corrosive media like acidic solutions. najah.edusemanticscholar.orgsemanticscholar.org

The mechanism of inhibition involves the interaction of the lone pair electrons of the nitrogen atoms and any π-electrons in the molecule with the vacant d-orbitals of the metal, leading to the formation of a stable, adsorbed film. bohrium.com This film acts as a barrier, isolating the metal from the aggressive environment. Studies have shown that pyrazoline derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.edubohrium.com

The effectiveness of these inhibitors is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as gravimetric (weight loss) measurements. bohrium.comresearchgate.net The adsorption behavior of these molecules on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the surface. najah.edubohrium.commedjchem.com The inhibition efficiency (IE) is dependent on the inhibitor's concentration, molecular structure, and the operating temperature. semanticscholar.orgresearchgate.net

The following table summarizes the performance of several pyrazoline derivatives as corrosion inhibitors for mild steel in a 1.0 M HCl solution.

| Inhibitor | Concentration (M) | Inhibition Efficiency (IE%) | Method |

|---|---|---|---|

| PYR-1 | 5 x 10⁻³ | 94 | Electrochemical |

| PYR-2 | 5 x 10⁻³ | 88 | Electrochemical |

| P1 | 5 x 10⁻³ | 93 | Weight Loss |

| P2 | 5 x 10⁻³ | 96 | Weight Loss |

| 4-CP | 1 x 10⁻³ | 94 | Weight Loss |

Data compiled from various studies on pyrazoline derivatives as corrosion inhibitors. najah.edubohrium.comresearchgate.net

These studies collectively demonstrate that the pyrazoline scaffold is a highly promising platform for designing effective corrosion inhibitors for industrial applications. acs.org

Adsorption Mechanisms on Metal Surfaces

The efficacy of organic corrosion inhibitors is intrinsically linked to their ability to adsorb onto a metal surface, forming a protective barrier against corrosive agents. For pyrazoline derivatives, including 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-, the adsorption process is a complex interplay of physical and chemical interactions.

The primary mechanism involves the interaction of the lone pair of electrons on the nitrogen atoms within the pyrazoline ring with the vacant d-orbitals of the metal. This electron donation leads to the formation of a coordinate bond, a form of chemisorption, which anchors the inhibitor molecule to the metal surface. The presence of the dimethyl groups at the 5-position of the pyrazole ring can influence the electron density on the nitrogen atoms and the steric hindrance of the molecule, which in turn affects the adsorption process.

In addition to chemisorption, physisorption can also occur through electrostatic interactions between the charged metal surface and the charged inhibitor molecule, especially in acidic environments where the pyrazoline can be protonated. The adsorption of these molecules often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. nih.govnih.gov This monolayer acts as a physical barrier, isolating the metal from the corrosive environment.

Chemisorption: Involving the sharing of electrons between the nitrogen heteroatoms and the metal surface.

Physisorption: Arising from electrostatic interactions between the inhibitor and the metal.

The formation of a stable, adsorbed film is crucial for effective corrosion inhibition. The structure of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- allows for a strong interaction with metal surfaces, making it a promising candidate for corrosion protection applications.

| Adsorption Parameter | Description | Significance for 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- |

| Active Centers | Nitrogen atoms with lone pair electrons. | The two nitrogen atoms in the pyrazoline ring act as primary sites for adsorption onto the metal surface. |

| Mode of Adsorption | Primarily chemisorption through coordinate bonding, supplemented by physisorption. | The dimethyl groups may influence the orientation and packing of the molecules on the surface. |

| Adsorption Isotherm | Often conforms to the Langmuir isotherm. nih.govnih.gov | Indicates the formation of a protective monolayer on the metal surface. |

Electrochemical Characterization of Inhibition Efficiency

Electrochemical techniques are powerful tools for quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to study the behavior of inhibitors like 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- at the metal-electrolyte interface.

Potentiodynamic Polarization Studies:

Potentiodynamic polarization curves (Tafel plots) provide valuable information about the kinetics of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. For many pyrazoline derivatives, it has been observed that they act as mixed-type inhibitors. nih.govcncb.ac.cn This means they suppress both the anodic and cathodic reaction rates. The addition of the inhibitor to the corrosive medium leads to a decrease in the corrosion current density (i_corr) and a slight shift in the corrosion potential (E_corr). The inhibition efficiency (IE%) can be calculated from the corrosion current densities with and without the inhibitor.

Electrochemical Impedance Spectroscopy (EIS):

EIS is a non-destructive technique that provides detailed information about the properties of the protective film formed by the inhibitor. In a typical Nyquist plot for an inhibited system, a semicircle is observed, the diameter of which corresponds to the charge transfer resistance (R_ct). An increase in the diameter of the semicircle in the presence of the inhibitor indicates an increase in R_ct and, consequently, a higher inhibition efficiency. The double-layer capacitance (C_dl) generally decreases with the addition of the inhibitor, which is attributed to the replacement of water molecules at the metal surface by the organic inhibitor molecules, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer. nih.gov

The inhibition efficiency of pyrazoline derivatives is concentration-dependent, typically increasing with higher concentrations until a maximum is reached, corresponding to the formation of a saturated monolayer on the metal surface. nih.govacs.org

| Electrochemical Parameter | Trend with Inhibitor Addition | Interpretation |

| Corrosion Current Density (i_corr) | Decreases | Reduction in the overall corrosion rate. |

| Corrosion Potential (E_corr) | Slight shift | Indicates a mixed-type inhibition mechanism. nih.govcncb.ac.cn |

| Charge Transfer Resistance (R_ct) | Increases | Increased resistance to charge transfer at the metal-electrolyte interface, signifying inhibition. |

| Double-Layer Capacitance (C_dl) | Decreases | Adsorption of the inhibitor and displacement of water molecules from the metal surface. nih.gov |

Catalytic Applications (e.g., as ligands in organometallic catalysts)

The utility of pyrazole and its derivatives extends into the realm of catalysis, where they can serve as versatile ligands in the synthesis of organometallic complexes. The nitrogen atoms in the pyrazole ring can coordinate to a metal center, influencing its electronic and steric properties, and thereby its catalytic activity.

While specific catalytic applications of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- are not extensively documented in the available literature, the broader class of pyrazoline ligands has shown promise in various catalytic transformations. These ligands can be readily modified to tune the properties of the resulting metal complexes.

For instance, palladium complexes bearing pyrazoline-based N-heterocyclic carbene (NHC) ligands have been investigated for their catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions. acs.org The substituents on the pyrazoline ring have been shown to have a significant effect on the catalytic performance of these complexes.

Furthermore, titanium complexes with pyrazole ligands have demonstrated enhanced catalytic activity for the ring-opening polymerization of L-lactide, a key process in the production of biodegradable plastics. rsc.org The cooperative effect between the metal center and the pyrazole ligand is believed to be crucial for the observed catalytic enhancement.

The potential for 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- to act as a ligand in organometallic catalysis stems from its fundamental chemical structure. The presence of two nitrogen donor atoms allows for chelation to a metal center, which can lead to the formation of stable and catalytically active complexes. The dimethyl substitution pattern could offer a unique steric and electronic environment around the metal, potentially leading to novel catalytic selectivities. Further research is needed to explore the synthesis and catalytic evaluation of organometallic complexes featuring this specific pyrazoline ligand.

Future Research Directions and Perspectives on 1h Pyrazole, 4,5 Dihydro 5,5 Dimethyl Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of pyrazoline derivatives is traditionally achieved through the condensation of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) and its derivatives. However, future research will increasingly pivot towards "Green Chemistry" protocols to minimize environmental impact and enhance efficiency. rsc.orgnih.govbiomedpharmajournal.org

Key areas of exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has proven effective in accelerating reaction rates, often leading to higher yields and cleaner products in shorter timeframes compared to conventional heating. biomedpharmajournal.org Future work will likely focus on optimizing microwave parameters specifically for the synthesis of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- from precursors like mesityl oxide and hydrazine, potentially under solvent-free conditions.

Ultrasound-Assisted Synthesis: Sonochemistry offers another energy-efficient route. The mechanical and thermal effects of acoustic cavitation can enhance mass transfer and reaction rates. nih.gov Research will aim to develop and optimize ultrasonic protocols, which are known to be scalable and energy-saving. nih.gov

Novel Catalytic Systems: The development of reusable and environmentally benign catalysts is a major frontier. This includes solid acid catalysts like tungstate (B81510) sulfuric acid (TSA) and cellulose (B213188) sulfonic acid (CSA), which can facilitate the cyclization step under green conditions. rsc.org Furthermore, photocatalytic methods, which use light to drive reactions, are emerging as a promising avenue for synthesizing nitrogen heterocycles. mdpi.com

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety, and easier scalability. rsc.org Automating the multi-step synthesis of pyrazolines in a continuous flow system, from hydrazone formation to cycloaddition, represents a significant step towards efficient and automated production. rsc.org

| Method | Typical Conditions | Key Advantages | Future Research Focus for 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- |

|---|---|---|---|

| Conventional Heating | Refluxing in organic solvents (e.g., ethanol (B145695), acetic acid) | Well-established, simple setup | Optimization to reduce by-products and solvent usage |

| Microwave Irradiation | Solvent-free or minimal solvent, minutes | Rapid, high yield, energy efficient | Solvent-free protocols, scalability |

| Ultrasonic Irradiation | Room temperature, various solvents | Energy efficient, good yields | Optimization of frequency and power for specific precursors |

| Green Catalysis | Solid acids, water or green solvents | Reusable catalyst, reduced waste | Development of highly selective and reusable catalysts |

| Flow Chemistry | Automated, continuous process | High control, safety, scalability | Integration of synthesis and purification in a continuous line |

Development of Advanced Spectroscopic Techniques for In Situ Monitoring

A deeper understanding and control of the synthesis of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl- requires moving beyond traditional post-reaction analysis. The implementation of Process Analytical Technology (PAT) is a key future direction. mt.comlongdom.org PAT is a framework for designing and controlling manufacturing processes through real-time measurements of critical quality and performance attributes. longdom.org

Future research in this area will focus on:

In-situ FTIR and Raman Spectroscopy: These non-invasive techniques can monitor the real-time concentration of reactants, intermediates (such as the hydrazone), and the final pyrazoline product directly within the reaction vessel. americanpharmaceuticalreview.com This allows for precise determination of reaction kinetics and endpoints, ensuring optimal yield and purity. vdu.lt

Real-Time NMR Spectroscopy: While more complex to implement, real-time NMR can provide detailed structural information about transient intermediates and help to quickly identify unexpected side reactions, offering unparalleled mechanistic insight as the reaction progresses.

Chemometrics: The large datasets generated by in-situ spectroscopy will be coupled with advanced statistical tools (chemometrics) to build predictive models of the synthesis process. This will enable real-time feedback control, where reaction conditions can be adjusted automatically to maintain process stability and ensure the final product meets specifications. longdom.org